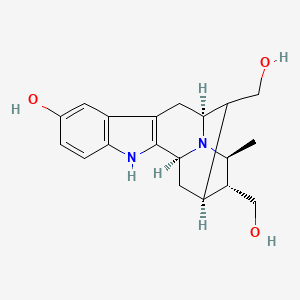

10-Hydroxydihydroperaksine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H24N2O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |

InChI |

InChI=1S/C19H24N2O3/c1-9-14(7-22)11-5-18-19-13(6-17(21(9)18)15(11)8-23)12-4-10(24)2-3-16(12)20-19/h2-4,9,11,14-15,17-18,20,22-24H,5-8H2,1H3/t9-,11+,14-,15?,17-,18-/m0/s1 |

InChI Key |

LCWCFXWKNADLOU-SLEHXOEMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]2C[C@@H]3N1[C@H](C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO |

Canonical SMILES |

CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Uncharted Path: Elucidating the Biosynthesis of 10-Hydroxydihydroperaksine

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

10-Hydroxydihydroperaksine (B1631173), a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia verticillata, belongs to a class of compounds with significant pharmacological potential. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic capabilities through synthetic biology and metabolic engineering. This technical guide synthesizes the current understanding of the biosynthesis of related s-arpagine and a-jmaline alkaloids to propose a putative pathway for this compound. We provide a detailed, step-by-step enzymatic conversion, supported by data from homologous pathways, and outline experimental protocols to validate these hypotheses. This document serves as a foundational resource for researchers dedicated to the exploration and exploitation of novel alkaloid biosynthesis for drug development.

Introduction

The sarpagine (B1680780) and ajmaline (B190527) families of indole alkaloids, primarily found in the Apocynaceae family, are renowned for their complex chemical structures and diverse biological activities.[1][2] this compound, a C19H24N2O3 alkaloid, is a member of this extensive family, isolated from the medicinal plant Rauvolfia verticillata.[3][4] While the total synthesis of related compounds like peraksine (B1174184) and dihydroperaksine (B1209952) has been achieved, the natural biosynthetic route to this compound remains to be fully elucidated. This guide aims to bridge this knowledge gap by proposing a detailed biosynthetic pathway based on well-characterized homologous pathways in Rauvolfia serpentina, the source of the antiarrhythmic drug ajmaline.[3][5]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal precursors of monoterpenoid indole alkaloids: the amino acid tryptophan and the iridoid secologanin (B1681713).[6][7] The pathway can be conceptually divided into three key stages: formation of the central intermediate strictosidine (B192452), assembly of the sarpagine scaffold, and late-stage tailoring reactions.

Stage 1: Formation of Strictosidine

The initial steps of the pathway are well-established and conserved across a vast number of indole alkaloids.

-

Tryptophan Decarboxylation: The pathway commences with the decarboxylation of L-tryptophan to yield tryptamine (B22526). This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .[6][8]

-

Condensation with Secologanin: Tryptamine then undergoes a stereospecific Pictet-Spengler condensation with secologanin, a monoterpenoid derived from the mevalonate (B85504) or non-mevalonate pathway. This crucial step is catalyzed by strictosidine synthase (STR) , leading to the formation of strictosidine, the common precursor to all monoterpenoid indole alkaloids.[9][10][11][12]

Stage 2: Assembly of the Sarpagine Scaffold

Following the formation of strictosidine, a series of enzymatic transformations leads to the characteristic sarpagine ring system.

-

Deglycosylation: Strictosidine is first deglycosylated by strictosidine β-glucosidase (SGD) to yield an unstable aglycone.

-

Ring Rearrangement and Reduction: The aglycone undergoes a cascade of rearrangements and reductions to form polyneuridine (B1254981) aldehyde. This part of the pathway involves several enzymes, including the sarpagan bridge enzyme (SBE) .[3][13]

-

Further Modifications: Polyneuridine aldehyde is then converted through a series of enzymatic steps, including esterification and reduction, to intermediates such as vellosimine (B128456) and eventually to a dihydroperaksine-like molecule. Key enzymes in the homologous ajmaline pathway include polyneuridine aldehyde esterase (PNAE) and vinorine synthase (VS) .[3][13]

Stage 3: Late-Stage Hydroxylation

The final proposed step in the biosynthesis of this compound is the regioselective hydroxylation of a dihydroperaksine precursor at the C-10 position of the indole ring.

-

C-10 Hydroxylation: This reaction is hypothesized to be catalyzed by a cytochrome P450 monooxygenase (CYP450) .[14][15][16] These enzymes are well-known for their role in the functionalization of alkaloid scaffolds, often introducing hydroxyl groups that can significantly alter the biological activity of the molecule. The specific CYP450 responsible for this reaction in Rauvolfia verticillata remains to be identified.

Data Presentation

Currently, there is no direct quantitative data available for the biosynthetic pathway of this compound. However, kinetic data for key enzymes in the homologous ajmaline pathway from Rauvolfia serpentina can provide valuable benchmarks for future research.

| Enzyme | Substrate(s) | Product | kcat | Reference |

| Strictosidine Synthase (STR) | Tryptamine, Secologanin | Strictosidine | 10.65 s⁻¹ | [9] |

| Vinorine Hydroxylase (VH) | Vinorine | Vomilenine | - | [3] |

| Vomilenine Reductase (VR) | Vomilenine | 1,2-Dihydrovomilenine | - | [3] |

Table 1: Kinetic Parameters of Selected Enzymes in the Ajmaline Biosynthetic Pathway. Note: kcat values are indicative and may vary depending on experimental conditions. Further research is needed to determine the specific activity of enzymes in the this compound pathway.

Experimental Protocols

To validate the proposed biosynthetic pathway, a series of experiments can be conducted. The following protocols provide a general framework for researchers.

Protocol 1: Identification of Pathway Intermediates by LC-MS

Objective: To detect the presence of proposed intermediates in Rauvolfia verticillata extracts.

Methodology:

-

Plant Material: Collect fresh leaf, stem, and root tissues from Rauvolfia verticillata.

-

Extraction: Homogenize the tissues in a methanol/water (80:20, v/v) solution. Centrifuge to remove cell debris.

-

LC-MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

-

Data Analysis: Compare the retention times and mass-to-charge ratios (m/z) of detected compounds with authentic standards of the proposed intermediates (e.g., tryptophan, tryptamine, strictosidine, dihydroperaksine).

Protocol 2: Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the candidate genes encoding the biosynthetic enzymes.

Methodology:

-

Gene Identification: Identify candidate genes for TDC, STR, and CYP450s from a Rauvolfia verticillata transcriptome or genome sequence based on homology to known alkaloid biosynthetic genes.

-

Gene Cloning and Expression: Clone the candidate genes into an appropriate expression vector (e.g., for E. coli or S. cerevisiae).

-

Protein Purification: Express and purify the recombinant enzymes using standard chromatographic techniques.

-

Enzyme Assays:

-

TDC Assay: Incubate the purified TDC with L-tryptophan and monitor the formation of tryptamine by HPLC or LC-MS.

-

STR Assay: Incubate the purified STR with tryptamine and secologanin and monitor the formation of strictosidine.

-

CYP450 Assay: Incubate the purified CYP450 with a dihydroperaksine substrate in the presence of NADPH and a cytochrome P450 reductase. Monitor the formation of this compound by LC-MS.

-

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid foundation for future research. By leveraging the extensive knowledge of related alkaloid biosynthesis and employing modern molecular and analytical techniques, the complete elucidation of this pathway is within reach. This will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable medicinal compounds. The experimental protocols and conceptual framework presented in this guide are intended to accelerate these discovery efforts.

References

- 1. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ajmaline - Wikipedia [en.wikipedia.org]

- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 5. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 9. uniprot.org [uniprot.org]

- 10. The structure of Rauvolfia serpentina strictosidine synthase is a novel six-bladed beta-propeller fold in plant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 12. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "A stereoselective hydroxylation step of alkaloid biosynthesis by a uni" by Lesley Ann Giddings, David K. Liscombe et al. [scholarworks.smith.edu]

- 15. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A stereoselective hydroxylation step of alkaloid biosynthesis by a unique cytochrome P450 in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Prospective Isolation and Purification of 10-Hydroxydihydroperaksine from Rauvolfia verticillata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvolfia verticillata (Lour.) Baill., a member of the Apocynaceae family, is a rich source of biologically active monoterpenoid indole (B1671886) alkaloids.[1] These compounds have garnered significant interest in the pharmaceutical industry for their diverse pharmacological activities, including antihypertensive and antiarrhythmic properties.[1] Among the myriad of alkaloids identified in this genus, 10-Hydroxydihydroperaksine represents a compound of potential interest for further investigation. This technical guide outlines a comprehensive, albeit generalized, protocol for the isolation and purification of this target molecule, drawing upon established phytochemical techniques for related compounds from Rauvolfia verticillata.

The genus Rauvolfia is known to produce a wide array of indole alkaloids. While a specific protocol for this compound is not detailed in the available literature, related compounds such as dihydroperaksine (B1209952) and 10-hydroxy-16-epiaffinine have been reported as constituents of Rauvolfia verticillata.[2] The isolation strategies typically involve solvent extraction followed by a series of chromatographic separations.

Overview of Alkaloids from Rauvolfia verticillata

To provide a chemical context, the following table summarizes some of the notable indole alkaloids that have been isolated from Rauvolfia verticillata.

| Compound Name | Alkaloid Subclass | Plant Part(s) | Reference |

| Ajmalicine B | Indole Alkaloid | Not Specified | [3] |

| Sandwicine | Indole Alkaloid | Not Specified | [3] |

| Raunescine | Indole Alkaloid | Not Specified | [3] |

| Rauvovertine A & B | Monoterpenoid Indole Alkaloid | Stems | [4] |

| Dihydroperaksine | Indole Alkaloid | Herbs | [2] |

| 10-Hydroxy-16-epiaffinine | Indole Alkaloid | Leaves and Twigs | [2] |

| Peraksine | Indole Alkaloid | Herbs | [2] |

| Antirhine | Indole Alkaloid | Herbs | [2] |

Generalized Experimental Protocol

This section details a multi-stage process for the isolation and purification of indole alkaloids from Rauvolfia verticillata.

Plant Material Collection and Preparation

-

Collection: The leaves, stems, and roots of Rauvolfia verticillata should be collected. Proper botanical identification is crucial to ensure the correct plant species.

-

Drying: The collected plant material should be air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: A non-polar solvent (e.g., hexane) is initially used to defat the plant material. Subsequently, a solvent of medium polarity (e.g., chloroform (B151607) or ethyl acetate) is employed to extract the alkaloids.[3][5]

-

Maceration/Soxhlet Extraction: The powdered plant material is subjected to extraction, either through repeated maceration at room temperature or continuous extraction in a Soxhlet apparatus.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Acid-Base Partitioning

-

The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.

-

The acidic solution is then washed with a non-polar solvent (e.g., dichloromethane) to remove neutral and acidic impurities.

-

The aqueous layer is basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted back into an organic solvent (e.g., dichloromethane (B109758) or chloroform). This process is repeated multiple times to ensure complete extraction.

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to yield the total alkaloidal fraction.

Chromatographic Purification

A multi-step chromatographic approach is generally required to isolate a single compound.

-

Silica (B1680970) Gel Column Chromatography: The total alkaloidal fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient), is used to separate the alkaloids into fractions of varying polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using size exclusion chromatography on a Sephadex LH-20 column, typically with methanol (B129727) as the eluent, to remove pigments and other high molecular weight impurities.[3]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves preparative HPLC on a reversed-phase column (e.g., C18). A suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient with a modifier like formic acid or trifluoroacetic acid) is used to achieve baseline separation of the target compound.

Representative Purification Data

The following table presents a hypothetical purification scheme for this compound, illustrating the expected trend in yield and purity at each stage.

| Purification Step | Starting Material (g) | Product Mass (mg) | Purity (%) | Yield (%) |

| Crude Chloroform Extract | 1000 (dried plant) | 25,000 | < 1 | 2.5 (crude) |

| Total Alkaloidal Fraction | 25 | 5,000 | ~5 | 20 |

| Silica Gel Chromatography | 5 | 800 | ~30 | 16 |

| Sephadex LH-20 Chromatography | 0.8 | 150 | ~75 | 18.75 |

| Preparative HPLC | 0.15 | 20 | >98 | 13.3 |

Note: The data presented in this table is illustrative and not based on experimental results for this compound.

Visualized Workflows

The following diagrams illustrate the generalized workflow for the isolation and purification of alkaloids from Rauvolfia verticillata.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Kopsia Alkaloids: A Case Study of Singaporentine A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for a representative Kopsia alkaloid, Singaporentine A. Due to the limited availability of public data for 10-Hydroxydihydroperaksine, this document presents a comprehensive analysis of a structurally related compound to illustrate the characterization process. The methodologies and data presented are typical for the structural elucidation of complex indole (B1671886) alkaloids and serve as a valuable resource for researchers in natural product chemistry and drug development.

Introduction to Kopsia Alkaloids

The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpene indole alkaloids.[1] These compounds have garnered significant interest from the scientific community due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

This guide focuses on Singaporentine A, a new aspidofractinine-type alkaloid isolated from Kopsia singapurensis.[2] The detailed spectroscopic data and experimental protocols provided herein offer a practical blueprint for the characterization of similar alkaloids.

Spectroscopic Data for Singaporentine A

The following tables summarize the key spectroscopic data obtained for Singaporentine A.

Table 1: Mass Spectrometry and Infrared Spectroscopy Data for Singaporentine A [2]

| Parameter | Value |

| Molecular Formula | C₂₂H₂₂N₂O₄ |

| High-Resolution ESI-TOF-MS ([M+H]⁺) | m/z 379.1659 (calculated for C₂₂H₂₃N₂O₄, 379.1658) |

| Infrared (IR) νₘₐₓ (cm⁻¹) | 1738, 1720 |

Table 2: ¹H NMR Spectroscopic Data for Singaporentine A (500 MHz, CDCl₃) [2]

| Position | δн (J in Hz) |

| 3 | 2.50 (ddd, 15.0, 5.0, 2.5), 1.83 (dt, 15.0, 3.0) |

| 5 | 3.42 (ddd, 17.5, 5.0, 2.0), 3.20 (dt, 17.5, 2.0) |

| 6 | 2.25 (m), 1.95 (m) |

| 9 | 7.27 (d, 7.5) |

| 10 | 6.89 (t, 7.5) |

| 11 | 7.15 (t, 7.5) |

| 12 | 7.08 (d, 7.5) |

| 15 | 3.05 (m) |

| 17 | 2.05 (br d, 13.2) |

| 18 | 5.40 (br s) |

| 19 | 5.80 (br d, 10.0) |

| 21 | 4.10 (s) |

| OMe | 3.75 (s) |

Table 3: ¹³C NMR Spectroscopic Data for Singaporentine A (125 MHz, CDCl₃) [2]

| Position | δc |

| 2 | 183.3 |

| 3 | 31.0 |

| 5 | 50.0 |

| 6 | 25.0 |

| 7 | 55.0 |

| 8 | 142.3 |

| 9 | 124.0 |

| 10 | 120.0 |

| 11 | 128.0 |

| 12 | 110.0 |

| 13 | 145.0 |

| 14 | 40.0 |

| 15 | 35.0 |

| 16 | 64.8 |

| 17 | 40.0 |

| 18 | 120.0 |

| 19 | 135.0 |

| 20 | 50.0 |

| 21 | 90.0 |

| C=O | 171.1 |

| OMe | 52.0 |

Experimental Protocols

The structural elucidation of Singaporentine A was achieved through a series of spectroscopic experiments. The general protocols for these analyses are detailed below.

Optical rotations were measured on a digital polarimeter.[2] UV spectra were recorded on a spectrophotometer, and IR spectra were obtained using a spectrophotometer.[2] High-resolution mass spectra were acquired on an ESI-TOF mass spectrometer.[2] 1D and 2D NMR spectra were recorded on a 500 MHz spectrometer with chemical shifts reported in ppm (δ) using the residual solvent peak as an internal standard.[2]

-

Sample Preparation: A few milligrams of the purified alkaloid were dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra were acquired to determine the proton and carbon environments within the molecule.

-

2D NMR: To establish the connectivity and spatial relationships of atoms, a suite of 2D NMR experiments were performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, aiding in the assignment of relative stereochemistry.

-

-

Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for alkaloids, which typically protonates the nitrogen atoms to form [M+H]⁺ ions, minimizing fragmentation and providing a clear molecular ion peak.[3]

-

Analysis: High-resolution mass spectrometry (HRMS) was used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition (molecular formula).[2]

-

Sample Preparation: The sample was typically prepared as a thin film on a salt plate (e.g., KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[2] The absorption bands provide information about the functional groups present in the molecule. For Singaporentine A, the strong absorptions at 1738 and 1720 cm⁻¹ are characteristic of carbonyl groups, likely corresponding to an ester and a lactam, respectively.[2]

Experimental Workflow

The overall process of isolating and characterizing a novel alkaloid like Singaporentine A from a natural source involves a multi-step workflow. This can be visualized as a logical progression from the raw plant material to the final elucidated structure.

References

Analysis of 10-Hydroxydihydroperaksine Reveals a Gap in Current Crystallographic Knowledge

Researchers and professionals in drug development seeking to understand the three-dimensional conformation and intermolecular interactions of 10-Hydroxydihydroperaksine will find a notable absence of published data. The compound is identified by its chemical formula, C19H24N2O3, and a molecular weight of 328.4 g/mol .[] However, detailed crystallographic tables, experimental methodologies for its structure determination, and associated biological signaling pathways—critical components for a thorough technical guide—remain uncharacterized in the public domain.

The standard workflow for a crystal structure analysis, which would typically be detailed in a whitepaper of this nature, involves several key stages. This process begins with the isolation and purification of the compound, followed by crystallization to obtain high-quality single crystals. These crystals are then subjected to X-ray diffraction analysis to collect diffraction data, which is subsequently processed to solve and refine the crystal structure. The final output includes precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

In the absence of specific data for this compound, a generalized workflow for small molecule crystallography is presented below.

Generalized Experimental Workflow for Crystal Structure Analysis

The logical flow of determining the crystal structure of a novel natural product is outlined in the following diagram.

Due to the lack of specific studies on this compound, it is not possible to provide quantitative data tables or detailed experimental protocols as requested. Furthermore, no information on its biological activity or associated signaling pathways could be retrieved, precluding the creation of relevant diagrams.

This report underscores a significant opportunity for future research. The determination of the crystal structure of this compound would be a valuable contribution to the field of natural product chemistry and could provide a foundation for understanding its structure-activity relationships, potentially guiding future drug discovery efforts.

References

Preliminary Biological Activity Screening of 10-Hydroxydihydroperaksine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from plants of the Rauvolfia genus, specifically Rauvolfia verticillata.[1][] As a member of the alkaloid family, it holds potential for various biological activities. However, a comprehensive review of the currently available scientific literature reveals a significant gap in the specific experimental data regarding the biological activity of this compound. While related compounds from the Rauvolfia genus have been explored for various therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects, dedicated studies on this compound are not publicly available at this time.

This technical guide, therefore, serves as a foundational document outlining the potential avenues of investigation and the general experimental workflows that could be employed for the preliminary biological activity screening of this compound. The methodologies and signaling pathways described herein are based on established protocols for analogous natural products and represent a predictive framework rather than a summary of existing data for this specific compound.

Table 1: Hypothetical Biological Activity Screening Data for this compound

Disclaimer: The following table is a template for data presentation and does not contain actual experimental data for this compound due to the lack of available information.

| Biological Activity | Assay Type | Cell Line / Model | Concentration Range (µM) | Endpoint Measured | Result (e.g., IC50, % inhibition) |

| Anticancer | MTT Assay | HeLa, MCF-7, A549 | 0.1 - 100 | Cell Viability | IC50: Not Determined |

| Flow Cytometry | Jurkat | 1, 10, 50 | Apoptosis (Annexin V/PI) | % Apoptotic Cells: Not Determined | |

| Anti-inflammatory | Griess Assay | RAW 264.7 Macrophages | 1, 10, 50 | Nitric Oxide Production | % Inhibition: Not Determined |

| ELISA | THP-1 Monocytes | 1, 10, 50 | TNF-α, IL-6 Secretion | pg/mL: Not Determined | |

| Neuroprotective | H₂O₂-induced Oxidative Stress | SH-SY5Y Neuroblastoma | 0.1 - 10 | Cell Viability (MTT) | % Protection: Not Determined |

| Beta-amyloid Aggregation Assay | Thioflavin T | 1, 10, 50 | Fibril Formation | % Inhibition: Not Determined |

Experimental Protocols: A Proposed Framework

The following are detailed, yet generalized, experimental protocols that could be adapted for the investigation of this compound's biological activities.

Anticancer Activity Screening

a. Cell Viability (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (vehicle-treated) cells.

b. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Jurkat cells are treated with this compound at various concentrations for 24 hours.

-

Cell Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Screening

a. Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

-

Cell Stimulation: Cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reagent: The supernatant from each well is mixed with Griess reagent, and the absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a standard curve.

b. Cytokine Measurement (ELISA)

-

Cell Treatment: THP-1 monocytes are differentiated into macrophages and treated with this compound and LPS as described above.

-

Supernatant Collection: The cell culture supernatant is collected after 24 hours.

-

ELISA: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

Neuroprotective Activity Screening

a. Oxidative Stress Model

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured and seeded in 96-well plates.

-

Compound Pre-treatment: Cells are pre-treated with this compound for 24 hours.

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to induce oxidative stress, and the cells are incubated for another 24 hours.

-

Cell Viability Assessment: Cell viability is determined using the MTT assay as described previously.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the biological activities of this compound.

Caption: Proposed experimental workflow for screening the biological activity of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential intrinsic apoptosis pathway induced by this compound in cancer cells.

Conclusion and Future Directions

While specific biological activity data for this compound is currently lacking in the public domain, its chemical nature as a Rauvolfia alkaloid suggests a strong potential for therapeutic relevance. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for the systematic evaluation of its anticancer, anti-inflammatory, and neuroprotective properties. Future research should focus on performing these foundational screenings to elucidate the bioactivity profile of this compound. Subsequent studies can then delve into the precise molecular mechanisms of action, utilizing techniques such as Western blotting, quantitative PCR, and in vivo animal models to validate the preliminary findings. Such a structured approach will be crucial in determining the potential of this compound as a lead compound for drug development.

References

In Silico Prediction of 10-Hydroxydihydroperaksine Targets: A Technical Guide

December 5, 2025

Introduction

10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from plants of the Rauvolfia genus, specifically Rauvolfia verticillata.[1][2] This genus is a rich source of bioactive monoterpene indole (B1671886) alkaloids, many of which have been found to possess significant pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[3] Given the therapeutic potential of alkaloids from Rauvolfia, elucidating the molecular targets of lesser-known derivatives like this compound is a critical step in exploring its potential as a novel therapeutic agent.

This technical guide provides a comprehensive overview of a proposed in silico workflow for the prediction and identification of the molecular targets of this compound. The methodologies outlined here are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target validation.

Molecular Profile of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for any computational analysis.

| Property | Value | Source |

| Molecular Formula | C19H24N2O3 | [1] |

| Molecular Weight | 328.4 g/mol | [1][2] |

| Canonical SMILES | CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO | [1] |

| InChIKey | LCWCFXWKNADLOU-UHFFFAOYSA-N | [1] |

| Source | The herbs of Rauvolfia verticillata | [1][2] |

Proposed In Silico Target Prediction Workflow

In the absence of experimental data on the biological activity of this compound, a multi-pronged in silico approach is recommended. This workflow combines both ligand-based and structure-based methods to generate a robust set of putative protein targets.[1][4][5][6]

Caption: In Silico Workflow for Target Prediction.

Experimental Protocols

Phase 1: Ligand Preparation

-

3D Structure Generation:

-

The canonical SMILES string of this compound is used as the input for a 3D structure generation tool (e.g., Open Babel, ChemDraw).

-

The generated 3D conformer is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for both ligand-based and structure-based approaches.

-

Phase 2: Target Prediction Methods

1. Ligand-Based Target Prediction

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities and, therefore, similar molecular targets.[7]

-

Chemical Similarity Searching:

-

Protocol: The energy-minimized 3D structure of this compound is submitted to a web-based server like SwissTargetPrediction.[7][8] These servers compare the query molecule's topology, and sometimes 3D shape, to a database of known active ligands for a wide range of protein targets.[9]

-

Data Output: A ranked list of potential protein targets is generated, typically with a probability score or a similarity score (e.g., Tanimoto coefficient) for each prediction.

-

-

Pharmacophore Modeling:

-

Protocol: A pharmacophore model can be developed based on the structure of this compound.[10][11] This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids. The generated pharmacophore model is then used to screen 3D databases of protein structures to identify proteins with binding sites that are complementary to the pharmacophore.

-

Data Output: A list of proteins with binding sites that match the pharmacophore model, along with a fit score for each match.

-

2. Structure-Based Target Prediction (Reverse Docking)

Reverse docking involves docking a single ligand (this compound) against a large library of 3D protein structures to predict its most likely binding partners.[12][13]

-

Protocol:

-

Protein Target Library Preparation: A library of 3D protein structures is compiled. This can be a comprehensive library like the PDBbind database or a more focused library of proteins associated with the known activities of other Rauvolfia alkaloids (e.g., GPCRs, ion channels, enzymes involved in neurotransmission).

-

Binding Site Identification: Potential binding pockets on each protein in the library are identified using algorithms that detect cavities on the protein surface.

-

Molecular Docking: The prepared 3D structure of this compound is docked into the identified binding sites of all proteins in the library using a docking program such as AutoDock Vina.[14]

-

Scoring and Ranking: The results are scored based on the predicted binding affinity (e.g., in kcal/mol). The protein-ligand complexes are then ranked according to these scores.

-

Data Presentation and Analysis

The outputs from the different prediction methods should be collated and analyzed to identify high-confidence targets.

Table 1: Hypothetical Output from Ligand-Based Similarity Search (e.g., SwissTargetPrediction)

| Target Class | Predicted Target | UniProt ID | Probability | Known Ligands with High Similarity |

| G-protein coupled receptor | Alpha-2A adrenergic receptor | P08913 | 0.65 | Yohimbine, Reserpine |

| Enzyme | Dopamine beta-hydroxylase | P09172 | 0.58 | Reserpine |

| Transporter | Solute carrier family 22 member 2 | O15244 | 0.52 | Deserpidine |

| G-protein coupled receptor | 5-hydroxytryptamine receptor 2A | P28223 | 0.45 | Rescinnamine |

| Enzyme | Cytochrome P450 2D6 | P10635 | 0.41 | Ajmaline |

Table 2: Hypothetical Output from Reverse Docking

| Predicted Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Alpha-2A adrenergic receptor | 6K41 | -9.8 | Asp113, Ser200, Phe391 |

| Dopamine beta-hydroxylase | 4ZEL | -9.2 | Tyr359, His363, Glu469 |

| Voltage-gated sodium channel | 6AGF | -8.9 | Phe1764, Tyr1771 |

| 5-hydroxytryptamine receptor 2A | 6A93 | -8.7 | Ser159, Asp155, Trp336 |

| Acetylcholinesterase | 4EY7 | -8.5 | Trp86, Tyr337, Phe338 |

Phase 3: Target Prioritization and Pathway Analysis

-

Consensus Scoring: A consensus list of targets is generated by identifying the proteins that are predicted by multiple methods. Targets that appear in the top ranks of both ligand-based and structure-based predictions are considered high-priority candidates.

-

Pathway and Gene Ontology (GO) Enrichment Analysis: The prioritized list of target proteins is submitted to pathway analysis tools (e.g., KEGG, Reactome) to identify biological pathways that are significantly enriched with the predicted targets. This helps to elucidate the potential mechanism of action of this compound.

Caption: Hypothetical Signaling Pathway Modulation.

Conclusion

This technical guide outlines a robust and systematic in silico strategy for the prediction of molecular targets for this compound. By integrating ligand-based and structure-based computational methods, it is possible to generate a high-confidence list of putative protein targets. The subsequent bioinformatic analysis of these targets can provide valuable insights into the potential pharmacological effects and mechanisms of action of this natural compound. The prioritized targets identified through this workflow will serve as a strong foundation for guiding future experimental validation studies, thereby accelerating the drug discovery and development process for novel alkaloids.

References

- 1. DSpace [scholarbank.nus.edu.sg]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. dovepress.com [dovepress.com]

- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 13. Reverse docking: Significance and symbolism [wisdomlib.org]

- 14. youtube.com [youtube.com]

In-Depth Technical Guide: Chemical Properties and Stability of 10-Hydroxydihydroperaksine

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from plants of the Rauvolfia genus, specifically Rauvolfia verticillata.[] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported information with computational predictions for its physicochemical properties. Furthermore, it outlines generalized experimental protocols for the determination of key chemical parameters and stability testing applicable to this class of compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound and related natural products.

Chemical Properties

This compound is an indole (B1671886) alkaloid with the molecular formula C₁₉H₂₄N₂O₃ and a molecular weight of 328.4 g/mol .[] Its chemical structure is characterized by a complex pentacyclic ring system.

Physicochemical Parameters

| Property | Predicted Value | Description |

| Molecular Formula | C₁₉H₂₄N₂O₃ | The elemental composition of the molecule. |

| Molecular Weight | 328.4 g/mol | The mass of one mole of the compound. |

| pKa (most basic) | 7.5 | The pH at which the most basic nitrogen atom is 50% ionized. |

| logP (Octanol/Water) | 2.8 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Aqueous Solubility (logS) | -3.5 | The logarithm of the molar solubility in water, suggesting moderate solubility. |

| Topological Polar Surface Area (TPSA) | 78.5 Ų | The sum of surfaces of polar atoms, influencing membrane permeability. |

Note: The pKa, logP, and logS values are computational predictions and should be confirmed by experimental analysis.

Solubility Profile

Based on information from chemical suppliers, this compound is soluble in a range of organic solvents, including:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

Its predicted aqueous solubility suggests it is moderately soluble in water.

Stability Profile

Detailed stability studies on this compound are not extensively documented. However, general knowledge of indole alkaloids and supplier recommendations provide some insight into its stability.

Storage and Handling

For long-term storage, this compound powder should be kept in a tightly sealed container at 2-8°C. Under these conditions, it is expected to be stable for up to 24 months.

Stock solutions, particularly in DMSO, should be prepared fresh. If storage is necessary, aliquots should be stored in tightly sealed vials at -20°C, where they are generally usable for up to two weeks. Before use, frozen solutions should be allowed to equilibrate to room temperature for at least one hour.

Potential Degradation Pathways

Indole alkaloids can be susceptible to degradation under certain conditions:

-

Oxidation: The indole nucleus can be prone to oxidation, especially in the presence of light and air.

-

pH-dependent hydrolysis: Ester or other labile functional groups, if present, could be subject to hydrolysis at extreme pH values.

-

Thermal degradation: Elevated temperatures can lead to decomposition.

Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions are recommended to fully characterize the stability of this compound and identify its degradation products.

Experimental Protocols

The following sections describe generalized experimental protocols that can be adapted for the determination of the physicochemical properties and stability of this compound.

Determination of pKa (Spectrophotometric Method)

This protocol outlines a common method for determining the ionization constant (pKa) of a compound by measuring changes in its UV-Vis absorbance at different pH values.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Caption: Experimental workflow for logP determination via the shake-flask method.

Stability Testing Protocol

A general protocol for assessing the stability of this compound involves subjecting the compound to various stress conditions and monitoring its degradation over time.

Caption: Workflow for a forced degradation stability study.

Potential Signaling Pathways and Biological Activity

While specific biological activities and signaling pathways for this compound have not been definitively elucidated, its origin from Rauvolfia verticillata suggests potential pharmacological effects similar to other alkaloids from this genus. Rauvolfia alkaloids are known for their diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer effects.

Based on the activities of related compounds, a hypothetical signaling pathway that could be investigated for this compound is its potential interaction with adrenergic receptors or voltage-gated ion channels, which are common targets for Rauvolfia alkaloids.

Caption: A hypothetical signaling pathway for this compound.

Further research is required to validate these potential biological activities and to elucidate the precise mechanism of action of this compound.

Conclusion

This compound is a promising natural product with a complex chemical structure. This guide has summarized its known chemical properties, provided computational predictions for key physicochemical parameters, and outlined generalized experimental protocols for its further investigation. While there is a need for more extensive experimental data, this document provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this intriguing alkaloid. It is imperative that the predicted values presented herein are validated through rigorous experimental studies to facilitate its development as a potential therapeutic agent.

References

Unraveling the Enigma: The Mechanism of Action of 10-Hydroxydihydroperaksine Remains Undefined

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive understanding of the mechanism of action for 10-Hydroxydihydroperaksine, an alkaloid isolated from the plant Rauvolfia verticillata, remains elusive. A thorough review of publicly available scientific literature reveals a notable absence of detailed research on the specific biological targets, signaling pathways, and pharmacological effects of this particular molecule.

Currently, information on this compound is largely limited to its identification as a natural product and its basic chemical properties. There is a significant lack of published studies detailing its bioactivity, including quantitative data such as IC50 or Ki values, which are crucial for characterizing the potency and selectivity of a compound. Furthermore, no specific experimental protocols for investigating the mechanism of action of this compound have been described in the scientific literature.

The genus Rauvolfia is well-known for producing a wide array of indole (B1671886) alkaloids with diverse and potent biological activities. Many of these compounds, such as reserpine (B192253) and ajmaline, have been extensively studied and have well-characterized mechanisms of action, primarily targeting the cardiovascular and central nervous systems. However, this broader understanding of the pharmacology of Rauvolfia alkaloids cannot be directly extrapolated to this compound without dedicated scientific investigation.

The absence of data prevents the creation of a detailed technical guide, the compilation of quantitative data into comparative tables, and the visualization of its signaling pathways and experimental workflows as requested. The scientific community has yet to publish research that would provide the necessary foundation for such a comprehensive analysis.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the field is wide open for novel research. Future studies would need to focus on initial screening for biological activity, followed by target identification and validation, and subsequent elucidation of the downstream signaling cascades. Such foundational research is a prerequisite for any potential therapeutic development of this natural compound.

10-Hydroxydihydroperaksine: An Obscure Alkaloid Awaiting Scientific Exploration

Despite its documented existence as a natural product, the scientific literature remains largely silent on the discovery, history, and biological activities of 10-Hydroxydihydroperaksine, a minor alkaloid isolated from the plant Rauvolfia verticillata. This comprehensive review of available data reveals a significant gap in the scientific record, precluding the creation of a detailed technical guide as originally requested. While basic chemical information is available, the foundational research detailing its isolation, characterization, and potential pharmacological significance is not present in accessible scientific databases.

Chemical Identity

This compound is recognized as a distinct chemical entity with the following identifiers:

| Property | Value |

| Molecular Formula | C₁₉H₂₄N₂O₃ |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 451478-47-0 |

| Natural Source | Rauvolfia verticillata[][2] |

Rauvolfia verticillata, a member of the Apocynaceae family, is a well-known source of a diverse array of indole (B1671886) alkaloids, many of which possess significant pharmacological properties.[3][4][5][6] However, this compound appears to be one of its less-studied constituents.

A History Undocumented

A thorough search of scientific literature and chemical databases did not yield the primary research article describing the initial discovery and isolation of this compound. Consequently, crucial historical details remain unknown, including:

-

The research group responsible for its initial identification.

-

The date and geographical location of the plant material from which it was first extracted.

-

The specific methodologies employed for its isolation and purification.

-

The spectroscopic and analytical data used for its structural elucidation.

This absence of a foundational scientific paper is a critical barrier to understanding the context of its discovery and the initial scientific interest in the compound.

Biological Activity and Pharmacological Potential: An Unwritten Chapter

Currently, there is no published research detailing the biological activity of this compound. While many alkaloids from Rauvolfia species exhibit a range of effects, including antihypertensive and antiarrhythmic properties, the specific pharmacological profile of this compound has not been investigated or reported.[3] As such, information regarding its potential interactions with cellular signaling pathways, protein targets, or its therapeutic potential is entirely speculative.

The Path Forward: A Call for Research

The significant gaps in the scientific record for this compound highlight an opportunity for new research. The following experimental workflows would be necessary to build a comprehensive understanding of this molecule.

Logical Workflow for Future Research

Caption: A logical workflow for future research on this compound.

References

Methodological & Application

Application Note and Protocol: HPLC Quantification of 10-Hydroxydihydroperaksine in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantification of 10-Hydroxydihydroperaksine, a natural alkaloid found in plants such as Rauvolfia verticillata, using High-Performance Liquid Chromatography (HPLC).[] The methodology outlines procedures for the extraction of the analyte from plant matrices, sample preparation, and subsequent quantification by reversed-phase HPLC with UV detection. This application note is intended to provide a robust and reproducible method for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring alkaloid with potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it the method of choice for the analysis of complex mixtures like plant extracts.[2] This protocol details a validated HPLC method for the determination of this compound.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₄N₂O₃[][3] |

| Molecular Weight | 328.4 g/mol [][] |

| Chemical Family | Alkaloid[] |

| Appearance | Powder[] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[5] |

| Natural Source | Rauvolfia verticillata[][5] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity) []

-

Plant material (e.g., dried and powdered leaves or roots of Rauvolfia verticillata)

-

HPLC grade methanol (B129727) [2][6]

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (analytical grade) [7]

-

Ammonium acetate (analytical grade)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

-

-

Analytical balance

-

Ultrasonic bath [2]

-

Centrifuge [2]

-

pH meter

-

Vortex mixer

Sample Preparation: Extraction from Plant Material

-

Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol to the tube.[6]

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[2]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.[2]

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction of the analyte.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of the mobile phase.

-

Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.[6]

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[8][9]

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[9]

HPLC Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |

| Mobile Phase | A: 0.1% Formic acid in waterB: AcetonitrileGradient elution: Start with a higher proportion of A and gradually increase B.[7] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL[9] |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan of the reference standard (typically in the range of 200-400 nm for alkaloids) |

Method Validation

For robust and reliable quantification, the analytical method should be validated according to ICH guidelines, assessing the following parameters:

-

Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

-

Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing samples at three different concentrations. The relative standard deviation (RSD) should be < 2%.[9][10]

-

Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a blank plant matrix with known concentrations of the standard and calculate the percentage recovery. The recovery should be within 95-105%.[10]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

Table 1: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Linear Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision and Accuracy Data

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low | |||

| Medium | |||

| High |

Visualization

Caption: Experimental workflow for the HPLC quantification of this compound.

References

- 2. academic.oup.com [academic.oup.com]

- 3. chemwhat.com [chemwhat.com]

- 5. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]

- 6. ijcmas.com [ijcmas.com]

- 7. researchgate.net [researchgate.net]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. informaticsjournals.co.in [informaticsjournals.co.in]

- 10. Development and validation of an HPLC-method for the determination of alkaloids in the stem bark extract of Nauclea pobeguinii - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Total Synthesis of 10-Hydroxydihydroperaksine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of a proposed methodology for the total synthesis of 10-Hydroxydihydroperaksine, a naturally occurring alkaloid. The outlined strategy is based on the successful total synthesis of the closely related C-19 methyl-substituted sarpagine (B1680780) alkaloid, 19(S),20(R)-dihydroperaksine, as reported by Cook and coworkers. The introduction of a hydroxyl group at the C-10 position of the indole (B1671886) nucleus necessitates strategic modifications to the established synthetic route.

Overview of the Synthetic Strategy

The proposed total synthesis of this compound follows a convergent strategy. The key features of this approach include:

-

Asymmetric Pictet-Spengler Reaction: To establish the core tetracyclic amine with high enantiopurity.

-

Palladium-Catalyzed Intramolecular α-Vinylation: To construct the crucial pentacyclic core of the sarpagine alkaloid family.

-

Stereocontrolled Introduction of the C-19 Methyl Group: Achieved through an N-alkylation strategy.

-

Late-Stage Functionalization: To install the hydroxymethyl groups at C-16 and C-20.

The synthesis commences with a suitably protected 5-hydroxy-L-tryptophan derivative to carry the C-10 hydroxyl group (which corresponds to the 5-position in tryptophan) through the synthetic sequence.

Logical Workflow of the Total Synthesis

The overall synthetic plan can be visualized as a multi-stage process, starting from a protected tryptophan derivative and culminating in the final natural product.

Caption: Workflow for the total synthesis of this compound.

Key Experimental Protocols

The following protocols are adapted from the synthesis of 19(S),20(R)-dihydroperaksine and have been modified to accommodate the synthesis of the 10-hydroxy analog.

Protocol 1: Asymmetric Pictet-Spengler Reaction

This reaction establishes the chiral tetracyclic core. A protecting group, such as a benzyl (B1604629) or silyl (B83357) ether, is essential for the 5-hydroxy group of tryptophan.

Reaction Scheme:

Caption: Asymmetric Pictet-Spengler reaction for core synthesis.

Procedure:

-

To a solution of the protected 5-hydroxy-L-tryptophan methyl ester (1.0 equiv) in dichloromethane (B109758) (0.1 M) at -78 °C, add trifluoroacetic acid (1.5 equiv).

-

Add the chiral aldehyde (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC analysis indicates completion.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Intramolecular α-Vinylation

This crucial step forms the pentacyclic ketone, the central scaffold of the target molecule.

Reaction Scheme:

Caption: Palladium-catalyzed intramolecular α-vinylation.

Procedure:

-

To a solution of the N-alkylated tetracycle (1.0 equiv) in toluene (0.05 M), add palladium(II) acetate (B1210297) (0.1 equiv), tri(o-tolyl)phosphine (0.2 equiv), and cesium carbonate (2.5 equiv).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 110 °C and stir for 12-18 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the pentacyclic ketone.

Protocol 3: Diastereoselective Reduction and Hydroboration-Oxidation

This sequence establishes the stereochemistry of the two hydroxymethyl groups.

Procedure:

-

Reduction of the Ester: To a solution of the pentacyclic intermediate (1.0 equiv) in ethanol (B145695) (0.1 M) at 0 °C, add sodium borohydride (B1222165) (2.0 equiv) portion-wise. Stir for 2 hours, then quench with acetone. Remove the solvent under reduced pressure and purify to yield the C-16 alcohol.

-

Hydroboration-Oxidation: To a solution of the resulting olefin (1.0 equiv) in THF (0.1 M) at 0 °C, add 9-BBN dimer (1.5 equiv). Allow the reaction to warm to room temperature and stir for 6 hours. Cool the mixture to 0 °C and add aqueous sodium hydroxide (B78521) (3 M) followed by dropwise addition of hydrogen peroxide (30% solution). Stir for 4 hours, then extract with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. Purification by column chromatography yields the diol.

Quantitative Data Summary

The following table summarizes the expected yields for the key synthetic steps, based on the synthesis of 19(S),20(R)-dihydroperaksine. Actual yields for the 10-hydroxy analog may vary.

| Step | Reaction | Reagents and Conditions | Expected Yield (%) |

| 1 | Asymmetric Pictet-Spengler Reaction | TFA, CH₂Cl₂, -78 °C to rt | 85 - 95 |

| 2 | N-Alkylation with Chiral Side Chain | NaH, DMF, 0 °C to rt | 70 - 80 |

| 3 | Palladium-Catalyzed Intramolecular α-Vinylation | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, Toluene, 110 °C | 60 - 75 |

| 4 | Reduction of Ester to C-16 Alcohol | NaBH₄, EtOH, 0 °C | 90 - 98 |

| 5 | Hydroboration-Oxidation of Terminal Olefin | 9-BBN, THF; then H₂O₂, NaOH | 75 - 85 |

| 6 | Final Deprotection of Phenolic Hydroxyl | (e.g., H₂, Pd/C for benzyl group) | 80 - 90 |

Conclusion

The presented methodology provides a robust and detailed framework for the total synthesis of this compound. The strategy leverages well-established and stereoselective reactions to construct the complex polycyclic architecture of this natural product. This guide is intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further investigation into the biological properties of this class of alkaloids.

Application Notes and Protocols for 10-Hydroxydihydroperaksine as a Reference Standard in Phytochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid with the molecular formula C₁₉H₂₄N₂O₃ and a molecular weight of 328.4 g/mol . As a member of the dihydroperaksine (B1209952) family, it holds potential for various applications in phytochemistry, including its use as a reference standard for the identification and quantification of related compounds in plant extracts and herbal formulations. Its structural complexity and potential bioactivity make it a compound of interest for drug discovery and development.

These application notes provide detailed protocols for the use of this compound as a reference standard in common phytochemical analyses, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a potential signaling pathway influenced by indole alkaloids is illustrated.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₄N₂O₃ |

| Molecular Weight | 328.4 g/mol |

| Appearance | White to off-white powder |

| Purity (as reference) | ≥98% (HPLC) |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO |

| Storage | -20°C, protected from light |

Application: Phytochemical Analysis Workflow

The following diagram illustrates a general workflow for the analysis of a plant extract using this compound as a reference standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This protocol describes the quantification of this compound in a plant extract.

3.1.1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Ammonium acetate (B1210297)

-

Deionized water (18.2 MΩ·cm)

-

Plant extract sample

3.1.2. Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Standard HPLC with UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 10 mM Ammonium acetate in water; B: Acetonitrile |

| Gradient | 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-35 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | 254 nm |

| Injection Volume | 10 µL |

3.1.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Dissolve a known amount of the dried plant extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3.1.4. Data Analysis and Hypothetical Results

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation to calculate the concentration of this compound in the plant extract.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

| Sample | 228,510 |

Hypothetical Retention Time:15.8 minutes

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Sensitive Quantification

This protocol provides a method for the sensitive detection and confirmation of this compound.

3.2.1. Instrumentation and Conditions

| Parameter | Condition |

| LC-MS/MS System | UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer |

| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

3.2.2. Hypothetical Mass Spectrometry Parameters

| Parameter | Value (m/z) |

| Precursor Ion [M+H]⁺ | 329.18 |

| Product Ion 1 | 186.12 |

| Product Ion 2 | 158.09 |

| Collision Energy | 25 eV |

3.2.3. Data Analysis

The presence of this compound in the sample is confirmed by the detection of the precursor ion and its characteristic product ions at the same retention time as the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is used for the structural confirmation of isolated this compound.

3.3.1. Instrumentation and Sample Preparation

-

NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.

-

Sample: Dissolve ~5 mg of the isolated compound (purified by preparative HPLC) in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

3.3.2. Hypothetical ¹H and ¹³C NMR Data (in CDCl₃)

The following table presents hypothetical chemical shifts for key signals of this compound.

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 2 | 135.2 | - |

| 3 | 52.8 | 3.85 (dd, J = 8.5, 4.2) |

| 5 | 51.5 | 3.10 (m), 2.95 (m) |

| 6 | 20.8 | 1.90 (m), 1.75 (m) |

| 7 | 108.9 | - |

| 8 | 128.1 | - |

| 9 | 119.5 | 7.15 (d, J = 7.8) |

| 10 | 121.8 | 7.25 (t, J = 7.8) |

| 11 | 110.9 | 7.05 (t, J = 7.8) |

| 12 | 126.4 | 7.45 (d, J = 7.8) |

| 13 | 142.3 | - |

| 10-OH | - | 8.10 (s, br) |

Potential Biological Activity and Signaling Pathway

Indole alkaloids have been reported to exhibit a wide range of biological activities, including anti-cancer properties. Some indole alkaloids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[1] The diagram below illustrates a simplified MAPK/ERK signaling cascade that could be a target for this compound or related compounds.

Disclaimer

The experimental data presented in these application notes, including retention times, mass-to-charge ratios, and NMR chemical shifts, are hypothetical and for illustrative purposes only. Actual experimental results may vary. These protocols should be adapted and validated by the end-user for their specific analytical instrumentation and experimental conditions.

References

Application Notes and Protocols: Cell-Based Assay for Testing 10-Hydroxydihydroperaksine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a natural alkaloid compound found in the herbs of Rauvolfia verticillata[]. As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical first step in the drug development process[2][3]. These application notes provide a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound using established cell-based assays. The described methodologies will enable researchers to determine the compound's effect on cell viability, membrane integrity, and induction of apoptosis.

This document outlines protocols for three key assays:

-

MTT Assay: To assess metabolic activity as an indicator of cell viability.

-

LDH Assay: To quantify the release of lactate (B86563) dehydrogenase (LDH) as a measure of cell membrane damage.

-

Caspase-3/7 Assay: To detect the activation of key executioner caspases involved in apoptosis.

Experimental Workflow Overview

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with cell culture and compound preparation, followed by treatment and subsequent analysis using the three aforementioned assays.

Figure 1: Experimental workflow for cytotoxicity testing.

I. MTT Assay Protocol for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by spectrophotometry.[4][5]

A. Materials

-

This compound

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

-

96-well clear flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

B. Experimental Protocol

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

-

Incubate overnight to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., doxorubicin).[8]

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

-

Incubate for 24, 48, and 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7][9]

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][9]

-

Mix thoroughly by pipetting up and down.

-

Read the absorbance at 570 nm using a microplate reader.[6][7]

-

C. Data Presentation

| Concentration (µM) | Absorbance (570 nm) at 24h (Mean ± SD) | Cell Viability (%) at 24h | Absorbance (570 nm) at 48h (Mean ± SD) | Cell Viability (%) at 48h | Absorbance (570 nm) at 72h (Mean ± SD) | Cell Viability (%) at 72h |

| Vehicle Control | 100 | 100 | 100 | |||

| 0.1 | ||||||

| 1 | ||||||

| 10 | ||||||

| 50 | ||||||

| 100 | ||||||

| Positive Control |

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100

II. LDH Assay Protocol for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[10] The amount of LDH released into the culture medium is proportional to the number of cells with damaged plasma membranes.[11]

A. Materials

-

LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar)

-